3-nonyl-1H-benzimidazol-2-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

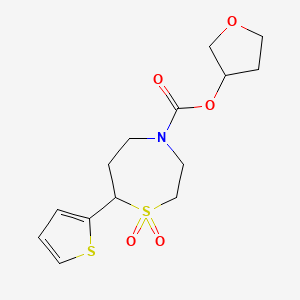

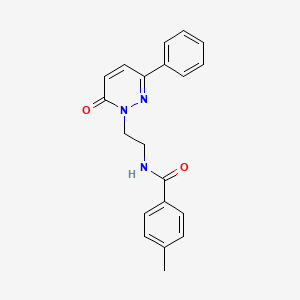

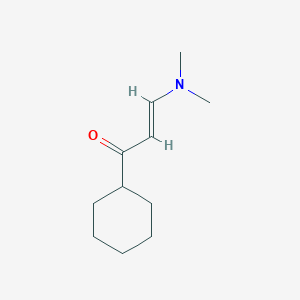

“3-nonyl-1H-benzimidazol-2-one” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . The crystal structure of “3-nonyl-1H-benzimidazol-2-one” is built up from two fused six- and five-membered rings linked to C9H19 chains .

Synthesis Analysis

The synthesis of benzimidazole derivatives like “3-nonyl-1H-benzimidazol-2-one” often involves the condensation of o-phenylenediamine with formic acid . 2-Substituted derivatives are obtained when the condensation is conducted with aldehydes in place of formic acid, followed by oxidation .

Molecular Structure Analysis

The fused-ring system of “3-nonyl-1H-benzimidazol-2-one” is essentially planar . The chain is nearly perpendicular to this plane .

Chemical Reactions Analysis

Benzimidazole, the core structure in “3-nonyl-1H-benzimidazol-2-one”, is a base . It can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .

科学的研究の応用

Synthesis and Biological Applications

Benzimidazole compounds have been synthesized for various biological applications, including their interaction with DNA and cytotoxic effects against cancer cell lines. For instance, a series of new benzimidazole-containing compounds demonstrated substantial in vitro cytotoxic effects against human lung, breast, and cervical cancer cell lines. These compounds bind DNA through an intercalative mode, indicating potential applications in cancer therapy (Paul et al., 2015).

Corrosion Inhibition

Benzimidazole derivatives have shown potential as corrosion inhibitors for metals. A theoretical study highlighted their activity as corrosion inhibitors for mild steel in acidic environments, underscoring their application in protecting metals from corrosion (Obot & Obi-Egbedi, 2010).

Antimicrobial and Anticancer Agents

N-heterocyclic carbene complexes of palladium, gold, and silver with benzimidazole ligands exhibited significant antimicrobial properties, while palladium complexes showed potent anticancer activity. These findings suggest the use of benzimidazole derivatives in developing metallopharmaceutical agents for treating infections and cancer (Ray et al., 2007).

Green Synthesis and Environmental Applications

The green synthesis of benzimidazoles has been achieved using ionic liquids, presenting a more environmentally friendly approach to producing these compounds. This method supports the development of novel benzimidazole derivatives with potential applications in drug design and environmental remediation (Nikpassand & Pirdelzendeh, 2016).

Advanced Material Design

Benzimidazole derivatives have been utilized in advanced material design, such as the development of fluorescent chemosensors for metal ions. These sensors can detect aluminum ions in living cells, demonstrating applications in environmental monitoring and biomedical diagnostics (Shree et al., 2019).

作用機序

Target of Action

It is known that imidazole-containing compounds, which include benzimidazolones, have a broad range of chemical and biological properties . They are the core of many natural products such as histidine, purine, histamine, and DNA-based structures .

Mode of Action

Imidazole derivatives have been reported to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Action Environment

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-nonyl-1H-benzimidazol-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O/c1-2-3-4-5-6-7-10-13-18-15-12-9-8-11-14(15)17-16(18)19/h8-9,11-12H,2-7,10,13H2,1H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPICXUBUJKFCNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCN1C2=CC=CC=C2NC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[Cyano(oxolan-3-YL)methyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B2423636.png)

![N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(4-ethylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]propanamide](/img/structure/B2423637.png)

![3-(4-methoxyphenyl)-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)propanamide](/img/structure/B2423642.png)

![2-{[1,2,4]Triazolo[4,3-a]pyridin-3-ylsulfanyl}acetic acid](/img/structure/B2423644.png)

![6-acetyl-2-[(2-thiophen-2-ylquinoline-4-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2423655.png)

![Isopropyl {[3-cyano-4-(4-isopropylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]thio}acetate](/img/structure/B2423656.png)